Product packaging for 2,4-Dichloro-5-nitrophenol(Cat. No.:CAS No. 39489-77-5)

2,4-Dichloro-5-nitrophenol

Cat. No.: B104017
CAS No.: 39489-77-5
M. Wt: 208 g/mol
InChI Key: OFAPWTOOMSVMIU-UHFFFAOYSA-N
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Description

Overview of Chlorinated Nitroaromatic Compounds in Environmental and Chemical Sciences

Chlorinated nitroaromatic compounds (CNAs) are a class of synthetic organic molecules characterized by a benzene (B151609) ring substituted with at least one nitro group and one chlorine atom. nih.govresearchgate.net These compounds are not typically found in nature and are primarily introduced into the environment through human activities. nih.govresearchgate.net They serve as crucial intermediates in the industrial synthesis of a wide array of products, including dyes, polymers, pesticides, fungicides, insecticides, and explosives. mdpi.commdpi.com

The widespread application and production of CNAs have led to their emergence as persistent environmental pollutants. nih.govresearchgate.net Their chemical stability, which makes them valuable for industrial processes, also contributes to their resistance to degradation in the environment. Many CNAs are classified as toxic and potentially hazardous to human health and various ecosystems. mdpi.commdpi.com Consequently, a significant area of scientific investigation is focused on the bioremediation and detoxification of these compounds, exploring the metabolic pathways by which bacteria, fungi, and other microorganisms can break them down into less harmful substances. nih.govresearchgate.netresearchgate.net

Historical Context and Significance of 2,4-Dichloro-5-nitrophenol in Research

The primary significance of this compound in research and industry is as a chemical intermediate. Its historical relevance is closely tied to the development of agricultural chemicals. It is a precursor in the synthesis of the diphenyl ether herbicide Aclonifen, which was developed and launched in Europe in 1983. wikipedia.orginternationalscholarsjournals.com Aclonifen is used for pre-emergence weed control in various crops, including sunflowers and potatoes. wikipedia.orgapvma.gov.au

Beyond its role in agrochemicals, this compound is a building block in the synthesis of certain pharmaceuticals. Research has shown its utility as an intermediate in preparing (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines, which are investigated as potent Dipeptidyl Peptidase IV (DPP-4) inhibitors. It is also used to synthesize cyanopyrrolo[2,3-d]pyrimidine derivatives that act as Hsp90 inhibitors.

The synthesis of this compound itself has been a subject of study, with various methods developed to optimize yield and purity. A common industrial method involves the sulfonation and subsequent nitration of 2,4-Dichlorophenol (B122985). chemicalbook.com

View Synthesis Parameters Table
MethodStarting MaterialKey ReagentsSolventReported Yield
Direct Nitration via Sulfonation2,4-DichlorophenolH₂SO₄, HNO₃Chloroform (B151607)89.6% chemicalbook.com
From 2-methoxy-4-nitroaniline2-methoxy-4-nitroanilinetert-butylnitrite, CuBr₂, HBrAcetonitrile (B52724), WaterOverall yield ~60% (multi-step) oup.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is multifaceted, encompassing its synthesis, biological activity, and environmental impact. A significant thrust of modern research is the development of cleaner and more efficient synthesis methods to minimize industrial waste and environmental pollution.

Investigations into its biological properties have explored its potential as an antimicrobial and antifungal agent. In environmental science, research focuses on its fate and transport, including its degradation through processes like photocatalysis and microbial action. irost.irsemanticscholar.org For instance, studies have investigated its photocatalytic degradation using catalysts like ZnO and the pathways of its phototransformation in aqueous environments. semanticscholar.orgnih.gov However, the degradation of such compounds can sometimes lead to the formation of transformation products that may themselves be toxic. researchgate.net

Despite ongoing research, several knowledge gaps remain. A comprehensive toxicological profile of this compound is not fully established. cdc.gov There is a particular lack of information regarding the long-term effects and the specific toxicity of its various environmental byproducts. researchgate.netresearchgate.net For example, while the parent compound 2,4-dichloro-6-nitrophenol (B1219690) (an isomer) was found to not be genotoxic in certain tests, its major metabolite, 2,4-dichloro-6-aminophenol, did show evidence of damaging DNA. nih.gov This highlights the critical need for more extensive research into the toxicological profiles of not just the parent compound but also its degradation intermediates to fully assess its environmental and health risks. cdc.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO3 B104017 2,4-Dichloro-5-nitrophenol CAS No. 39489-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAPWTOOMSVMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192624
Record name Phenol, 2,4-dichloro-5-nitro-
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39489-77-5
Record name Phenol, 2,4-dichloro-5-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-5-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID30192624
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Record name 2,4-Dichloro-5-nitrophenol
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Synthesis and Derivatization Methodologies of 2,4 Dichloro 5 Nitrophenol

Synthetic Routes and Reaction Conditions

The primary route for synthesizing 2,4-dichloro-5-nitrophenol involves the nitration of 2,4-dichlorophenol (B122985). This process is typically carried out using a mixture of nitric acid and sulfuric acid.

Laboratory-Scale Nitration Procedures

In a laboratory setting, the synthesis of this compound from 2,4-dichlorophenol involves a multi-step process that begins with sulfonation, followed by nitration and hydrolysis.

A typical laboratory procedure involves the following stages:

Sulfonation: 2,4-dichlorophenol is reacted with concentrated sulfuric acid.

Nitration: The sulfonated intermediate is then treated with a nitrating mixture, which is a combination of sulfuric acid and nitric acid.

Hydrolysis: The final step involves hydrolysis to yield the desired product.

Precise control over reactant ratios and temperature is critical for maximizing the yield and purity of this compound. The nitration reaction is exothermic, and careful temperature management is necessary to prevent the formation of unwanted by-products.

ParameterStage 1: SulfonationStage 2: NitrationStage 3: Hydrolysis
Temperature 80°C0–20°C100–105°C
Duration 2 hoursControlled5 hours
Key Reagents H₂SO₄HNO₃/H₂SO₄H₂O
Solvent NoneChloroform (B151607)Aqueous
Table 1: Reaction Parameters for Direct Nitration.

The use of quaternary ammonium (B1175870) salts as catalysts, such as diethyl twelvealkyl benzyl (B1604629) ammonium bromide, has been studied to improve conversion rates. academax.com Optimal conditions for a related synthesis using a catalyst were found to be a catalyst dosage of 1% (by mass), a temperature of 95°C, and a mole ratio of sodium hydroxide (B78521) to this compound of 1.5:1. academax.com

After the reaction is complete, the product is isolated and purified to achieve high purity. A common method for isolation is suction filtration, followed by washing with water. chemicalbook.com For laboratory-scale synthesis, column chromatography can be employed for purification. The final product is typically a yellow solid.

Industrial-Scale Synthesis Protocols

The industrial production of this compound follows a similar chemical pathway to the laboratory-scale synthesis but with significant adaptations for large-scale manufacturing.

A patented industrial process describes a method starting with the hydrolysis of tris(2,4-dichloro-5-nitrophenyl) phosphate (B84403). google.com This method reports a significant increase in yield and purity compared to conventional hydrolysis methods. google.com

On an industrial scale, the synthesis is often carried out in large-volume reactors. For instance, a 3000L sulfonation and nitration kettle can be used, starting with 625 kg of 2,4-dichlorophenol. chemicalbook.com The process involves the slow addition of 415 kg of concentrated sulfuric acid, followed by heating to 80°C for 2 hours. chemicalbook.com After dissolving the intermediate in chloroform and cooling to 0°C, a mixed acid is added dropwise while maintaining the temperature below 20°C. chemicalbook.com The subsequent hydrolysis is conducted at 100-105°C for 5 hours. chemicalbook.com This process can achieve a yield of over 89.6% and a purity of more than 99.1%. chemicalbook.com

MetricValue
Batch Size (Starting Material) 625 kg
Reaction Volume 3000 L reactor
Chloroform Recovery >95%
Purity Post-Filtration 99.1%
Table 2: Industrial Production Metrics.

The formation of by-products is a key concern in the synthesis of this compound. Elevated temperatures during nitration can lead to the formation of impurities such as dichlorodinitrodiphenyl ether. Strict temperature control below 20°C is crucial to minimize these side reactions.

The environmental impact of the synthesis is also a consideration. Newer methods aim to be more environmentally friendly by avoiding the use of solvents like tetrachloromethane. A patented method utilizing a rare earth triflate salt catalyst avoids the large amounts of spent acid generated by conventional hydrolysis, leading to a more thorough reaction and higher purity. google.com This process reports an increase in yield to over 98% and purity to more than 97.5%. google.com

Alternative and Greener Synthesis Approaches

Recent research has focused on overcoming the limitations of conventional synthesis routes, such as the use of hazardous reagents and the generation of significant waste. These efforts have led to the development of catalytic systems, continuous flow processes, and the use of more benign solvents.

A notable advancement in the synthesis of this compound involves the use of rare earth trifluoromethanesulfonate (B1224126) (triflate) salt catalysts. google.com A patented method describes the synthesis starting from tris(2,4-dichloro-5-nitrobenzophenone) phosphate, which undergoes a catalyzed reaction in an alcohol solvent. google.com This process fundamentally avoids the large quantities of acidic waste generated by conventional hydrolysis methods. google.com

The reaction is conducted in the presence of a co-catalyst, such as tetrahydrofuran (B95107), and is heated to reflux for over three hours. google.com Rare earth triflates like lanthanum trifluoromethanesulfonate or cerium trifluoromethanesulfonate are specified as effective catalysts for this transformation. google.com This catalytic approach is reported to be more thorough than previous methods, significantly improving both yield and purity. google.com

ParameterDetailsReported Outcome
Starting MaterialTris(2,4-dichloro-5-nitrobenzophenone) phosphateYield: >98% Purity: >97.5% google.com
CatalystRare earth triflate salt (e.g., Lanthanum trifluoromethanesulfonate) google.com
Co-catalystTetrahydrofuran, N,N-dimethylformamide, etc. google.com
SolventAlcohols (e.g., Methanol (B129727), Ethanol, Isopropanol) google.com
ConditionsHeating to reflux for >3 hours google.com

Nitration reactions are notoriously exothermic and can pose significant safety risks, especially on an industrial scale. ewadirect.comeuropa.eu Flow chemistry, utilizing microreactors or tubular reactors, offers a safer and more efficient alternative to conventional batch processing. ewadirect.comresearchgate.net This technology provides superior control over reaction parameters due to high heat and mass transfer rates, which minimizes the risk of thermal runaways and the formation of byproducts. europa.euresearchgate.net

While specific studies on the flow synthesis of this compound are not prevalent, the nitration of analogous aromatic compounds has been successfully demonstrated in microreactor systems. beilstein-journals.org For instance, corrosion-resistant microreactors have been developed for nitrations using mixed acids. researchgate.net These systems allow for precise temperature control and significantly reduced reaction times. beilstein-journals.org The application of flow chemistry to the nitration of 2,4-dichlorophenol would involve pumping the substrate solution and the nitrating agent (e.g., a mixture of nitric and sulfuric acid) through a mixing junction and into a temperature-controlled reactor coil. europa.eu This approach enhances safety, improves yield and selectivity, and allows for automated, continuous production. ewadirect.com

Traditional nitration processes often employ hazardous chlorinated solvents like chloroform or carbon tetrachloride. google.com These solvents pose significant health and environmental risks. A key aspect of green chemistry is the replacement of such solvents with more benign alternatives. nih.gov

Research into greener nitration methods for phenolic compounds has identified ethers, such as diethyl ether or tetrahydrofuran (THF), as suitable replacement solvents that are significantly less harmful to the environment than halogenated alkanes. google.com Furthermore, the catalytic method using rare earth triflates employs alcohol solvents like methanol, ethanol, or isopropanol, which are also considered greener choices compared to chlorinated hydrocarbons. google.com The selection of a solvent is critical, as it can dramatically influence reaction outcomes, including yield and waste generation. nih.gov Therefore, the shift towards these alternative solvents represents a significant step in making the synthesis of this compound more sustainable.

Chemical Reactivity and Derivatization Studies

The functional groups present in this compound—a nitro group, two chlorine atoms, and a phenolic hydroxyl group—impart a versatile chemical reactivity, making it a useful building block for more complex molecules.

The nitro group is readily reduced to a primary amino group, yielding 2,4-dichloro-5-aminophenol. This transformation is a cornerstone reaction in the derivatization of nitroarenes. wikipedia.org A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice often depending on the presence of other functional groups. scispace.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.com Raney nickel is particularly useful for substrates containing aryl chlorides, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) is a classic and effective method. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible groups are present in the molecule. commonorganicchemistry.com

Reagent/SystemProductNotes
H₂ / Palladium on Carbon (Pd/C) commonorganicchemistry.com2,4-Dichloro-5-aminophenolCommon hydrogenation method; potential for dehalogenation. commonorganicchemistry.com
H₂ / Raney Nickel wikipedia.orgcommonorganicchemistry.com2,4-Dichloro-5-aminophenolPreferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com
Iron (Fe) or Tin (Sn) in Acid (HCl) scispace.commasterorganicchemistry.com2,4-Dichloro-5-aminophenolClassic, high-yield reduction method. masterorganicchemistry.com
Sodium Borohydride (NaBH₄) 2,4-Dichloro-5-aminophenolA common metal hydride reducing agent.
Tin(II) Chloride (SnCl₂) commonorganicchemistry.com2,4-Dichloro-5-aminophenolProvides a mild reduction in the presence of other reducible groups. commonorganicchemistry.com

The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group activates the ring towards attack by nucleophiles. d-nb.info These reactions typically occur under basic conditions and allow for the introduction of various functional groups by displacing one or both chlorine atoms.

Common nucleophiles used in these substitutions include amines and thiols. Specific derivatization reactions have been reported, demonstrating the compound's utility as a synthetic intermediate. For example, reaction with isopropyl bromide in the presence of sodium hydroxide and a phase-transfer catalyst produces 2,4-dichloro-5-nitrophenylisopropyl ether with high yield. academax.com Another example is the reaction with ethyl bromoacetate (B1195939) using potassium carbonate as a base in dimethylformamide (DMF) to give ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate.

ReactantConditionsProductYield
Isopropyl bromide academax.comNaOH, Quaternary ammonium salt catalyst, 95°C academax.com2,4-dichloro-5-nitrophenylisopropyl ether academax.com>93% academax.com
Ethyl bromoacetate K₂CO₃, DMF Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate 90%

Oxidation Reactions of the Phenolic Group

The phenolic hydroxyl group of this compound is susceptible to oxidation. While detailed studies focusing exclusively on this compound are not extensively documented, the reactivity of structurally similar compounds provides significant insight. For instance, analogous compounds like 2,5-dichloro-4-nitrophenol (B1581652) can undergo oxidation to form the corresponding quinone. This transformation is a common reaction for phenols, particularly those activated by electron-withdrawing groups. wikipedia.org

The oxidation of this compound is predicted to yield 2,4-dichloro-5-nitro-1,6-benzoquinone. This reaction typically proceeds through the formation of a phenoxy radical intermediate. The presence of strong oxidizing agents can facilitate this conversion. The resulting benzoquinone derivative is a highly reactive species, valued as an intermediate in the synthesis of more complex molecules. sigmaaldrich.com

Formation of Carbonate Derivatives (e.g., Bis(2,4-dichloro-5-nitrophenyl) carbonate)

One of the key derivatization reactions of this compound is its conversion to carbonate esters. A prominent example is the synthesis of Bis(2,4-dichloro-5-nitrophenyl) carbonate. This derivative is typically prepared by reacting this compound with a carbonyl source, such as phosgene (B1210022) or its safer equivalent, triphosgene (B27547). The reaction involves the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon.

The general reaction is as follows: 2 (C₆H₃Cl₂NO₃) + COCl₂ → (C₁₃H₄Cl₄N₂O₇) + 2 HCl

This synthetic route is crucial for creating activated esters that can be used in further chemical syntheses, such as peptide coupling.

Influence of Solvent Polarity and Base Strength on Reaction Efficiency

The efficiency of carbonate derivative synthesis is critically dependent on the reaction conditions, particularly the choice of solvent and base.

Solvent Polarity: The polarity of the solvent plays a dual role. Polar aprotic solvents, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), are commonly used because they can dissolve the phenolic starting material and facilitate the reaction. However, highly polar solvents may increase the formation of unwanted byproducts through side reactions. Conversely, non-polar solvents might slow down the reaction kinetics.

Base Strength: A base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The strength and type of base can significantly impact the reaction rate and yield. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are often employed. More nucleophilic bases, such as 4-dimethylaminopyridine (B28879) (DMAP), can act as catalysts, accelerating the formation of the carbonate.

ParameterInfluence on Reaction EfficiencyExamples
Solvent PolarityAffects reactant solubility and reaction kinetics. Polar aprotic solvents are often optimal, but excessive polarity can promote side reactions.Dichloromethane (DCM), Tetrahydrofuran (THF)
Base StrengthNeutralizes HCl byproduct. Stronger, more nucleophilic bases can catalyze the reaction, increasing the rate and yield.Triethylamine (TEA), Pyridine, 4-Dimethylaminopyridine (DMAP)
Application of Safer Carbonyl Sources (e.g., Triphosgene)

Due to the extreme toxicity of phosgene gas, safer solid alternatives are highly preferred in modern synthesis. Triphosgene, or bis(trichloromethyl) carbonate, serves as an excellent substitute. It is a stable, crystalline solid that decomposes in situ to generate three equivalents of phosgene under the reaction conditions. This allows for easier handling and more precise control over the amount of phosgene generated.

The reaction with triphosgene is typically carried out in an anhydrous solvent like dichloromethane in the presence of a base. A representative procedure involves combining this compound with approximately 0.33 equivalents of triphosgene. The use of a catalytic amount of a base like DMAP can accelerate the reaction, leading to high yields in a shorter time frame compared to traditional phosgene-based methods.

Carbonyl SourcePhysical StateKey AdvantagesTypical Reaction Conditions
Phosgene (COCl₂)GasHighly reactive.Requires specialized handling due to high toxicity. Reaction often run at 0-5°C.
Triphosgene (C₃Cl₆O₃)SolidSafer to handle and store. Releases phosgene in situ for controlled reactivity.Used with a base (e.g., DMAP) in an anhydrous solvent (e.g., DCM) at around 25°C.

Regioselective Control in Substitution Reactions

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of three strong electron-withdrawing groups (two chloro, one nitro). The chlorine atoms act as leaving groups that can be displaced by nucleophiles. The control of regioselectivity—that is, selectively substituting one chlorine atom over the other—is a significant challenge in the derivatization of this compound.

The outcome of SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, which is a negatively charged species formed upon the nucleophile's attack on the ring. researchgate.net Electron-withdrawing groups stabilize this intermediate, thereby facilitating the substitution.

In this compound:

The chlorine at the C-4 position is ortho to the nitro group.

The chlorine at the C-2 position is para to the nitro group.

Both ortho and para positions are strongly activated by the nitro group through resonance stabilization of the Meisenheimer complex. numberanalytics.com This makes both chlorine atoms susceptible to substitution. Achieving regioselectivity often depends on a subtle interplay of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. For instance, a bulky nucleophile might preferentially attack the less sterically hindered position. However, since both chloro-substituents are highly activated, reactions often yield a mixture of products, making the regioselective synthesis of a single isomer a complex synthetic problem that requires careful optimization. wuxiapptec.com

Environmental Fate and Transformation of 2,4 Dichloro 5 Nitrophenol

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 2,4-dichloro-5-nitrophenol, the primary abiotic degradation pathways include photolysis and hydrolysis.

Photolysis and Photodegradation Mechanisms

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The phototransformation of this compound in the aquatic environment is influenced by direct absorption of sunlight and the presence of reactive oxygen species. While specific studies on this compound are limited, research on its isomer, 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), provides valuable insights into the potential mechanisms.

The direct photolysis quantum yield is a measure of the efficiency of a photochemical process. For the anionic form of 2,4-dichloro-6-nitrophenol, which is the predominant form in surface waters, the direct photolysis quantum yield under UVA irradiation has been determined to be (4.53 ± 0.78) × 10⁻⁶. nih.govacs.org The undissociated form of DCNP exhibits a higher quantum yield. unito.it This behavior, where the phenolate (B1203915) form has a lower quantum yield than the undissociated phenol (B47542), is characteristic of nitrophenols. unito.it The lower quantum yield of the phenolate may be attributed to a less efficient formation or lower reactivity of its triplet excited state compared to the undissociated form. unito.it

Table 1: Direct Photolysis Quantum Yield of 2,4-dichloro-6-nitrophenol (DCNP) Anion

ParameterValueReference
Direct Photolysis Quantum Yield (Φ)(4.53 ± 0.78) × 10⁻⁶ nih.govacs.org

This interactive table provides the reported direct photolysis quantum yield for the anionic form of 2,4-dichloro-6-nitrophenol under UVA irradiation.

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂), play a crucial role in the indirect photodegradation of chloronitrophenols. nih.govacs.org These highly reactive species can initiate and propagate degradation reactions.

For the anionic form of 2,4-dichloro-6-nitrophenol, the second-order reaction rate constants with hydroxyl radicals and singlet oxygen have been determined. nih.govacs.org The reaction with hydroxyl radicals is particularly significant in organic-poor waters, while the reaction with singlet oxygen is more dominant in organic-rich waters. nih.govacs.org

Table 2: Second-Order Reaction Rate Constants of 2,4-dichloro-6-nitrophenol (DCNP) Anion with Reactive Oxygen Species

Reactive Oxygen SpeciesRate Constant (M⁻¹ s⁻¹)Reference
Hydroxyl Radical (•OH)(2.8 ± 0.3) × 10⁹ nih.govacs.org
Singlet Oxygen (¹O₂)(3.7 ± 1.4) × 10⁹ nih.govacs.org

This interactive table displays the reaction rate constants of the anionic form of 2,4-dichloro-6-nitrophenol with key reactive oxygen species.

The photolysis of chlorinated nitrophenols can proceed through various reaction pathways, leading to a range of intermediates and by-products. Studies on 2,4-dichloro-6-nitrophenol reveal that its photolysis can involve photoreduction, photonucleophilic substitution, photoionization, and dimerization. researchgate.net The primary photochemical steps are believed to be photoionization from the singlet excited state and heterolytic cleavage of a carbon-chlorine bond in the triplet excited state. researchgate.net

The formation of hydroxylated products has also been observed, likely resulting from the photoionization of the phenolate form, which leads to the formation of radical cations and hydrated electrons. researchgate.net These radical cations can then deprotonate to form phenoxyl-type radicals. researchgate.net

Hydrolysis in Aqueous Environments

Biotic Degradation Pathways: Biodegradation and Biotransformation

Biotic degradation, carried out by microorganisms such as bacteria and fungi, is a crucial process for the removal of persistent organic pollutants from the environment.

While specific research on the biodegradation of this compound is limited, studies on closely related compounds provide strong evidence for its potential microbial degradation. Bacteria and fungi have been shown to degrade various chlorinated and nitrated phenols. d-nb.infojebas.orgunl.ptfrontiersin.org

Several bacterial strains have been identified that can utilize chloronitrophenols as a sole source of carbon and energy. For instance, Cupriavidus sp. strain CNP-8 has been shown to degrade 2-chloro-4-nitrophenol (B164951). nih.gov Fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems, such as lignin (B12514952) peroxidases and manganese peroxidases, that can break down a wide range of recalcitrant compounds, including chlorinated phenols. unl.ptfrontiersin.org Studies have demonstrated the potential of fungi like Caldariomyces fumago and Curvularia sp. in degrading halogenated nitrophenols. mdpi.comdntb.gov.ua These fungi have shown high efficiency in degrading compounds like 2-chloro-4-nitrophenol. mdpi.comresearchgate.net The degradation mechanisms often involve hydroxylation, dichlorination, and oxidation reactions. frontiersin.org

The degradation of 2,4-dichlorophenol (B122985), a related compound, by marine-derived fungi has been shown to proceed via the formation of dichlorocatechol and its subsequent cleavage, indicating the potential for ring fission and assimilation by these microorganisms. mdpi.com

Microbial Degradation by Bacterial Strains

Several bacterial strains have been identified that can utilize this compound (2,4-DCNP) and its isomers as a source of carbon and energy, leading to its detoxification and mineralization. mdpi.comnih.govnih.gov These bacteria have evolved sophisticated enzymatic systems to break down the complex aromatic structure of this pollutant.

Enzymatic Reactions and Key Enzymes Involved

The microbial degradation of 2,4-DCNP is initiated by a series of enzymatic reactions catalyzed by specific enzymes. Key enzymes identified in this process include FAD-dependent monooxygenases, nitroreductases, and aminohydroquinone dioxygenases. frontiersin.orgnih.gov

FAD-dependent Monooxygenases: These enzymes play a crucial role in the initial steps of degradation. For instance, in the degradation of the isomer 2-chloro-4-nitrophenol (2C4NP), a flavin-dependent monooxygenase is involved in the oxidative removal of the nitro group. plos.org In Cupriavidus sp. strain CNP-8, a two-component monooxygenase, HnpAB, catalyzes the sequential denitration and dechlorination of 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP). semanticscholar.org This type of enzyme is also responsible for the hydroxylation of the aromatic ring, a critical step that prepares the molecule for subsequent ring cleavage. plos.orgnih.gov

Nitroreductase: In some degradation pathways, the nitro group of the nitrophenol is reduced. Cupriavidus sp. strain CNP-8 possesses a NADPH-dependent nitroreductase, MnpA, which catalyzes the partial reduction of 2-chloro-5-nitrophenol (B15424) (2C5NP) to 2-chloro-5-hydroxylaminophenol. frontiersin.orgnih.gov This reduction is a key step in the partial reductive pathway for the degradation of this isomer. frontiersin.org

Aminohydroquinone Dioxygenase: Following the initial transformations, the aromatic ring is cleaved by dioxygenase enzymes. MnpC, an aminohydroquinone dioxygenase found in Cupriavidus sp. strain CNP-8, is likely responsible for the ring-cleavage of the intermediate formed during 2C5NP degradation. frontiersin.orgnih.gov Similarly, in the degradation of 2C4NP by Burkholderia sp. RKJ 800, a hydroquinone (B1673460) dioxygenase catalyzes the ring cleavage of hydroquinone into γ-hydroxymuconic semialdehyde. plos.org

Biodegradation Pathways and Intermediate Metabolites

The biodegradation of 2,4-DCNP and its isomers proceeds through distinct pathways, leading to the formation of various intermediate metabolites. The specific pathway often depends on the bacterial strain and the position of the chloro and nitro groups on the phenol ring.

Reductive Pathway: In the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. CNP-8, a partial reductive pathway is observed. The initial step involves the reduction of the nitro group to form 2-chloro-5-nitrosophenol, which is then further reduced to 2-chloro-5-hydroxylaminophenol . frontiersin.orgnih.gov The pathway is thought to proceed through aminohydroquinone before ring cleavage. frontiersin.org

Oxidative Pathway: The degradation of 2-chloro-4-nitrophenol (2C4NP) by several bacteria, including Rhodococcus imtechensis RKJ300 and Burkholderia sp. RKJ 800, follows an oxidative pathway. nih.govnih.govplos.org This pathway is initiated by the removal of the nitrite (B80452) group, leading to the formation of chlorohydroquinone (B41787) (CHQ) . nih.govnih.govplos.org CHQ is then dehalogenated to hydroquinone (HQ) . nih.govnih.govplos.org The hydroquinone subsequently undergoes ring cleavage, catalyzed by a dioxygenase, to form compounds like γ-hydroxymuconic semialdehyde, which is further metabolized. plos.org In some pathways, the ring cleavage of hydroquinone can lead to the formation of 2-hydroxymuconic acid .

The table below summarizes the key intermediate metabolites identified in the degradation of chlorinated nitrophenols.

Starting CompoundIntermediate Metabolites
2-Chloro-5-nitrophenol2-Chloro-5-nitrosophenol, 2-Chloro-5-hydroxylaminophenol, Aminohydroquinone
2-Chloro-4-nitrophenolChlorohydroquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde
Role of Specific Microorganisms

Several bacterial species have been isolated and characterized for their ability to degrade 2,4-DCNP isomers.

Cupriavidus sp. CNP-8: This gram-negative bacterium, isolated from pesticide-contaminated soil, can utilize 2-chloro-5-nitrophenol (2C5NP) and 2-chloro-4-nitrophenol (2C4NP) as its sole source of carbon and nitrogen. frontiersin.orgresearchgate.net It degrades 2C5NP via a partial reductive pathway and 2C4NP through an oxidative pathway involving a 1,2,4-benzenetriol (B23740) (BT) pathway, which is unique among gram-negative 2C4NP-degrading bacteria. frontiersin.orgresearchgate.net The strain can tolerate and degrade high concentrations of 2C4NP, up to 1.6 mM. researchgate.netnih.gov

Rhodococcus imtechensis RKJ300: This gram-positive actinomycete, also isolated from pesticide-contaminated soil, is capable of degrading 2-chloro-4-nitrophenol. nih.govacs.orgnih.govosdd.net It employs an oxidative pathway, converting 2C4NP to chlorohydroquinone and then to hydroquinone. nih.govnih.govacs.org

Burkholderia sp. RKJ 800: This gram-negative bacterium utilizes 2-chloro-4-nitrophenol as its sole carbon and energy source. plos.orgplos.org It degrades the compound through the formation of chlorohydroquinone and hydroquinone, with subsequent ring cleavage of hydroquinone to γ-hydroxymuconic semialdehyde. plos.org The optimal degradation occurs at a concentration of 0.3 mM, with no degradation observed at 0.5 mM. plos.orgresearchgate.net

Exiguobacterium sp. PMA: This bacterium can degrade 4-chloro-2-nitrophenol (B165678) (4C2NP) as its sole carbon and energy source, tolerating concentrations up to 0.6 mM. nih.govnih.gov The degradation proceeds through the formation of 4-chloro-2-aminophenol and subsequently 2-aminophenol, with the release of chloride and ammonium (B1175870) ions. nih.govnih.gov

The table below provides a summary of the degradation capabilities of these specific microorganisms.

MicroorganismDegraded Compound(s)Key Pathway FeatureMaximum Degradation Concentration
Cupriavidus sp. CNP-82-Chloro-5-nitrophenol, 2-Chloro-4-nitrophenolPartial reductive for 2C5NP, Oxidative (BT pathway) for 2C4NP1.6 mM (for 2C4NP)
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenolOxidative (CHQ/HQ pathway)Not specified
Burkholderia sp. RKJ 8002-Chloro-4-nitrophenolOxidative (CHQ/HQ pathway)0.4 mM
Exiguobacterium sp. PMA4-Chloro-2-nitrophenolReductive dehalogenation0.6 mM
Kinetic Studies of Microbial Degradation

Kinetic studies provide valuable insights into the efficiency and limitations of microbial degradation processes.

For Cupriavidus sp. strain CNP-8 degrading 2-chloro-4-nitrophenol (2C4NP), the biodegradation kinetics follow the Haldane substrate inhibition model. researchgate.netnih.gov This model is often used to describe microbial growth when the substrate becomes inhibitory at high concentrations. The kinetic parameters determined for this strain are:

Maximum specific growth rate (μmax): 0.148 h⁻¹

Half-saturation constant (Ks): 0.022 mM

Substrate inhibition constant (Ki): 0.72 mM nih.gov

In another study with Cupriavidus sp. strain CNP-8, the degradation of 2-chloro-5-nitrophenol (2C5NP) was found to be concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹. frontiersin.orgnih.gov

The degradation of 4-chloro-2-nitrophenol by Exiguobacterium sp. PMA was optimal at a concentration of 0.5 mM. nih.gov

Fungal Degradation Mechanisms

Fungi, particularly filamentous fungi, are also known to play a role in the degradation of chlorinated aromatic compounds. sci-hub.seresearchgate.net They possess powerful extracellular enzyme systems that can initiate the breakdown of these complex molecules.

Hydroxylation and Ring-Cleavage Activities

Fungal degradation of chlorinated phenols often involves initial hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenases. nih.gov This step introduces additional hydroxyl groups, making the aromatic ring more susceptible to cleavage. Following hydroxylation, ring-cleavage dioxygenases break open the aromatic ring, a critical step leading to the mineralization of the pollutant. nih.gov

For example, the fungus Aspergillus niger has been shown to metabolize 2,4-dichlorophenoxyacetic acid, a related chlorinated aromatic compound, through hydroxylation. sci-hub.se Fungi can perform a variety of reactions including hydroxylation, dechlorination, and ring cleavage on chlorinated hydrocarbons. sci-hub.seresearchgate.net While specific studies focusing solely on the fungal degradation of this compound are limited, the known mechanisms for similar compounds suggest that fungi can contribute to its environmental transformation through these powerful enzymatic activities. sci-hub.seresearchgate.netnih.gov

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of this compound and related compounds is influenced by a variety of environmental factors.

Nutrient Levels: The availability of essential nutrients, such as phosphorus, can significantly impact microbial growth and, consequently, the rate of biodegradation. Studies on other nitrophenols have shown that low phosphate (B84403) concentrations can limit the extent of mineralization.

Temperature: Temperature plays a crucial role in microbial activity, with optimal degradation rates typically occurring within the mesophilic range (e.g., 30°C) for many bacterial strains. nih.govpjoes.com

pH: The pH of the environment affects both the chemical state of the pollutant and the metabolic activity of microorganisms. A neutral pH of around 7.0 is often optimal for the biodegradation of chlorophenolic compounds. nih.govpjoes.com

Oxygen Availability: The presence or absence of oxygen determines the metabolic pathways employed by microorganisms. Aerobic conditions are generally favorable for the complete degradation of many chlorinated and nitrated aromatic compounds.

Substrate Concentration: The concentration of this compound itself is a critical factor. While it can serve as a carbon and energy source for some microorganisms, high concentrations can be toxic and inhibit microbial growth, thereby reducing degradation efficiency. frontiersin.org For example, one study showed complete degradation at concentrations up to 0.6 mM, while concentrations above 0.7 mM were inhibitory. frontiersin.org

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to degrade persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. iwaponline.comresearchgate.netresearchgate.net

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. omu.edu.trscirp.org This process is highly effective for the degradation of various organic pollutants, including nitrophenols. kirj.ee The efficiency of the Fenton reaction is strongly dependent on pH, with an optimal range typically around 3. omu.edu.trjuniperpublishers.com

The photo-Fenton process is an enhancement of the Fenton reaction where UV or visible light is used to photochemically reduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. juniperpublishers.comufrn.br This leads to a more efficient and complete degradation of the target compound. ufrn.br Studies on similar compounds have demonstrated that the photo-Fenton process can achieve high levels of mineralization. juniperpublishers.comufrn.br

Table 1: Comparison of Fenton and Photo-Fenton Processes for Pollutant Degradation

FeatureFenton ProcessPhoto-Fenton Process
Reactants Fe²⁺, H₂O₂Fe²⁺/Fe³⁺, H₂O₂, Light (UV/Visible)
Primary Oxidant Hydroxyl Radical (•OH)Hydroxyl Radical (•OH)
Optimal pH ~3~3
Efficiency Effective, but can be limited by Fe²⁺ consumption.Generally more efficient and faster due to catalyst regeneration.
Byproducts Iron sludgeIron sludge (can be reduced with catalyst regeneration)

Ozonation and UV-Ozonation Processes

Ozonation involves the use of ozone (O₃) as a strong oxidant. researchgate.net Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, particularly at higher pH values. researchgate.netresearchgate.net The combination of ozone with ultraviolet (UV) radiation (UV-Ozonation) significantly enhances the degradation process. omu.edu.trmdpi.comacs.org UV light photolyzes ozone, leading to a higher production of hydroxyl radicals, which accelerates the oxidation of pollutants. mdpi.comdeswater.com The UV/O₃ process has been shown to be more efficient than ozonation alone for the degradation of various organic compounds. omu.edu.trresearchgate.net

Hydrogen Peroxide-Based AOPs

Hydrogen peroxide can be activated by UV light (UV/H₂O₂) to generate hydroxyl radicals. researchgate.net This process is an effective method for water treatment, though the reaction rate can be slower compared to Fenton-based processes for some compounds. kirj.ee The combination of H₂O₂ with ferrous ions (Fe²⁺) is the basis of the Fenton process, as described earlier, and represents a highly efficient H₂O₂-based AOP. omu.edu.trkirj.ee

Hydrodynamic Cavitation in Degradation

Hydrodynamic cavitation is a process where the rapid formation and collapse of vapor-filled cavities (bubbles) in a liquid generate localized hot spots with extreme temperatures and pressures. nih.govqub.ac.uk This phenomenon can lead to the thermal decomposition of water molecules, producing hydroxyl radicals and thus enabling the degradation of pollutants. nih.gov The effectiveness of hydrodynamic cavitation can be significantly enhanced by combining it with other AOPs, such as the addition of H₂O₂ or Fenton's reagent. mostwiedzy.pluwc.ac.za This synergistic approach increases the generation of hydroxyl radicals, leading to higher degradation rates for persistent organic compounds. qub.ac.ukuwc.ac.za

Catalytic Degradation Methods (e.g., TiO₂ Photocatalysis)

Titanium dioxide (TiO₂) photocatalysis is a widely researched and promising method for the degradation of persistent organic pollutants like chlorinated phenols. monash.edu This process utilizes the strong oxidizing potential of TiO₂, a chemically stable, non-toxic, and cost-effective semiconductor, to break down complex organic molecules. monash.edu When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing a wide range of organic contaminants. lidsen.comuwc.ac.za

The effectiveness of TiO₂ photocatalysis is influenced by several factors, including the adsorption capacity of the catalyst for the pollutant. monash.edu Modifications to TiO₂, such as doping with metals or non-metals and creating composites, have been explored to enhance its photocatalytic activity, particularly by improving light absorption in the visible spectrum and reducing the recombination of electron-hole pairs. irost.ir For instance, doping with metals like silver can create surface plasmon resonance, enhancing light absorption and the generation of reactive species. irost.ir

In the context of dichlorophenols, studies have demonstrated the efficacy of TiO₂-based photocatalysis. For example, the photocatalytic degradation of 2,4-dichlorophenol has been successfully achieved using various TiO₂ formulations, including those immobilized on supports like electrospun nanofibers to create reusable catalyst systems. irost.ir Research has also explored the formation of intermediate products during the photocatalytic degradation of dichlorophenols on TiO₂, providing insights into the degradation pathways. acs.org While specific studies focusing exclusively on this compound are less common, the principles and successes observed with other dichlorophenols strongly suggest the potential of TiO₂ photocatalysis for its degradation.

Synergistic Effects in Combined AOPs

Combining different Advanced Oxidation Processes (AOPs) can lead to synergistic effects, resulting in enhanced degradation efficiency of persistent organic pollutants compared to individual processes. mostwiedzy.plscribd.com This is due to the increased generation of highly reactive species, such as hydroxyl radicals (•OH), and the potential for different degradation mechanisms to act in concert. uwc.ac.zamostwiedzy.pl

One such promising combination is hydrodynamic cavitation (HC) with other AOPs like Fenton's reagent (HC/Fenton) or ozonation (HC/O₃). mostwiedzy.plresearchgate.net Hydrodynamic cavitation, the formation and collapse of vapor-filled cavities in a liquid, creates localized "hot-spots" with extreme temperatures and pressures, leading to the generation of •OH radicals. uwc.ac.zascribd.com When combined with other AOPs, the degradation rates can be significantly accelerated. For instance, the combination of HC with the Fenton process has been shown to be highly effective for the degradation of 2,4-dinitrophenol (B41442). researchgate.net

The synergistic index, a measure of the enhanced effect of the combined process, is often calculated to quantify this improvement. researchgate.net Studies have shown that hybrid AOPs can overcome the limitations of individual processes, such as the mass transfer limitations in ozonation or the need for UV light in photocatalysis. mostwiedzy.plomu.edu.tr For example, combining sonolysis with photocatalysis (sonophotocatalysis) or the Fenton process (sono-Fenton) has been shown to effectively degrade a wide variety of organic contaminants. omu.edu.tr The application of combined AOPs has demonstrated significant potential for the treatment of various industrial wastewaters containing recalcitrant pollutants. mostwiedzy.plscribd.com While direct studies on this compound are limited, the successful application of these synergistic systems to other nitrophenols and chlorophenols suggests their potential applicability. mostwiedzy.plresearchgate.net

Degradation Kinetics and Efficiency under Various Conditions

The degradation kinetics and efficiency of this compound are influenced by a multitude of factors, including the initial concentration of the pollutant, the pH of the solution, the type and concentration of the catalyst or oxidant, and the intensity of the energy source (e.g., UV light). semanticscholar.orgresearchgate.net

Biodegradation studies have shown that the degradation rate of this compound can be dependent on its concentration, with complete degradation observed at lower concentrations (up to 0.6 mM) within 90 hours. However, at higher concentrations, toxic effects can inhibit microbial activity.

In photocatalytic degradation processes, the efficiency is often modeled using pseudo-first-order kinetics. researchgate.net For instance, in the UV/IO₄⁻ process for the degradation of 2,4-dichlorophenol, the rate was found to be significantly higher than with UV irradiation alone. researchgate.net The degradation rate increased with an increase in the initial periodate (B1199274) concentration up to a certain point (5 mM) and then decreased. researchgate.net Conversely, as the initial concentration of 2,4-dichlorophenol increased, the removal rate decreased. researchgate.net The intensity of UV light was also found to be directly proportional to the extent of degradation. researchgate.net

The pH of the solution can also play a crucial role. For example, in the degradation of 4-nitrophenol (B140041) using the UV/HOCl process, the degradation efficiency was significantly enhanced compared to chlorination or UV irradiation alone. mdpi.com The formation and subsequent transformation of chlorinated byproducts were also found to be dependent on the HOCl dosage. mdpi.com Similarly, in the photocatalytic degradation of 2,4-dichlorophenol using ZnO, the optimal pH was found to be 7. semanticscholar.org

The presence of other substances in the water matrix can also affect degradation efficiency. While some studies on the UV/IO₄⁻ process for 2,4-dichlorophenol degradation showed that the presence of inorganic salts did not have a significant impact, this is not always the case for other AOPs where scavenging of reactive species can occur. uwc.ac.zaresearchgate.net

Table 1: Factors Influencing Degradation of Chlorinated Nitrophenols

FactorEffect on Degradation Rate/EfficiencyReference
Initial Pollutant Concentration Higher concentrations can inhibit microbial degradation and decrease photocatalytic removal rates. semanticscholar.orgresearchgate.net
pH Can significantly impact the surface charge of catalysts and the speciation of reactants, affecting degradation. Optimal pH varies with the specific process. semanticscholar.orgmdpi.comnih.gov
Catalyst/Oxidant Concentration Degradation rate generally increases with concentration up to an optimal point, after which it may decrease due to light scattering or scavenging effects. semanticscholar.orgresearchgate.net
UV Light Intensity Higher intensity generally leads to a higher degradation rate in photocatalytic processes. researchgate.net

Toxicological Research and Ecotoxicological Implications of 2,4 Dichloro 5 Nitrophenol

Mechanisms of Action at the Cellular and Subcellular Level

The toxicological effects of 2,4-dichloro-5-nitrophenol are rooted in its interactions at the cellular and subcellular levels. Its chemical structure, featuring a phenol (B47542) ring with two chlorine atoms and a nitro group, dictates its biological activity.

Interaction with Cellular Macromolecules

This compound's mechanism of action involves direct and indirect interactions with essential cellular macromolecules. The presence of the electron-withdrawing nitro and chloro groups on the phenol ring makes the compound reactive. ontosight.ai The nitro group, in particular, can undergo reduction to form reactive intermediates that are capable of interacting with biological molecules such as proteins. This interaction can lead to the inhibition of critical enzymes, disrupting normal cellular processes. Proteins, which perform a vast array of physiological functions, are a key target, and interference with their function can lead to significant cellular damage. acs.org

Impact on Oxidative Phosphorylation and Cellular Energy Production

A primary mechanism of toxicity for nitrophenolic compounds is the uncoupling of oxidative phosphorylation. researchgate.net Like other nitrophenols, this compound is believed to act as an uncoupler. These compounds are hydrophobic and can readily pass through the inner mitochondrial membrane. researchgate.net Once inside, they disrupt the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase. researchgate.netyoutube.com By transporting protons across the membrane and bypassing the ATP synthase channel, the compound dissipates the electrochemical gradient. researchgate.net This uncoupling action leads to a decrease in cellular energy production, as the energy from the electron transport chain is released as heat rather than being stored in ATP. researchgate.netyoutube.com

Role of Reactive Intermediates from Nitro Group Reduction

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group. This reduction process can generate reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates are electrophilic and can covalently bind to cellular macromolecules, including proteins and nucleic acids, leading to cellular dysfunction and toxicity. The nitro group's nitrogen atom is electron-deficient, making it susceptible to accepting electrons from reducing agents within the cell. biochempress.com This reactivity is a key factor in the toxicological profile of nitroaromatic compounds. biochempress.com

Ecotoxicological Studies in Aquatic and Terrestrial Environments

The release of this compound into the environment poses a risk to various organisms. Ecotoxicological studies focus on understanding its impact on different species and ecosystems.

Toxicity in Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

Chlorinated nitrophenols are recognized for their environmental impact and toxicity to aquatic life. unito.it Studies on related compounds provide insight into the potential effects of this compound. For instance, the related compound 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), a byproduct of the herbicide dichlorprop, has demonstrated toxicity in aquatic species. unito.itnih.gov Nitrophenols in general are known to be toxic to freshwater organisms, with toxicity levels varying significantly between different nitrophenol compounds. epa.gov The toxicity of chlorophenols tends to increase with the degree of chlorination. epa.gov Adverse effects on algae are particularly concerning as they can diminish the primary productivity of an aquatic ecosystem and disrupt the food web.

Acute and Chronic Toxicity Assessments (e.g., LC50 values)

Table of Acute Toxicity Data

This table presents the acute toxicity value found for a closely related compound, 2,4-dichloro-6-nitrophenol.

CompoundSpeciesExposure DurationLC50 Value
2,4-Dichloro-6-nitrophenolArtemia salina (brine shrimp)48 hours18.7 ± 0.8 mg·L⁻¹ unito.it

Toxicity in Terrestrial Organisms

The toxicological effects of 2,4-DCNP extend to terrestrial ecosystems. It has been shown to possess selective herbicidal properties and is also toxic to certain soil-dwelling organisms.

Research has demonstrated that this compound can act as a selective herbicide, effectively killing tomato, corn, and bean plants when applied to their foliage. google.com In contrast, oat plants exhibited greater tolerance. google.com Furthermore, when applied to the soil, it proved lethal to tomato and bean plants at concentrations below 64 lbs./acre. google.com

In addition to its effects on plants, this compound has been found to be a potent nematocide, causing 100% mortality in the nematode Panagrellus redivivus through contact poisoning. google.com

A recent study on the continuous cropping of Morchella mushrooms identified an accumulation of 2,4-dichloro-6-nitrophenol in the soil, which was associated with toxic effects that hinder the continuous cultivation of this valuable fungus. preprints.org

Organism TypeSpecific OrganismObserved Toxic Effect
Plants Tomato, Corn, BeanHerbicidal (lethal)
OatTolerant
Nematodes Panagrellus redivivus100% mortality (contact poison)
Fungi MorchellaHindrance of continuous cropping due to soil accumulation

Bioaccumulation and Biotransformation in Organisms

Studies on the metabolism of the herbicide 2,4-D in plants have shown that it undergoes rapid transformation into various metabolites. nih.gov These include 4-O-beta-D-glucosides of 4-hydroxy-2,5-dichloro- and 4-hydroxy-2,3-dichloro-phenoxy-acetic acids in bean and soybean plants, and the glycoside of 2,4-dichlorophenol (B122985) in strawberry plants. nih.gov

In animal studies, the metabolism of 2,4- and 2,5-dichloronitrobenzene in rabbits was found to result in the formation of 2,5-dichloro-4-nitrophenol (B1581652) as a urinary metabolite, indicating that biotransformation of related compounds can lead to the formation of dichloronitrophenols. iarc.fr The primary mechanism of action of 2,4-DCNP involves the redox reactions of its nitro group, which can form reactive intermediates that interact with and potentially inhibit enzymes.

Impact on Microbial Communities and Bioremediation Potential

The introduction of 2,4-DCNP into the environment can significantly impact microbial communities, which play a crucial role in soil and water health. However, these same communities also hold the potential for the bioremediation of this pollutant.

Studies have shown that the application of the related herbicide 2,4-D can alter the genetic structure of bacterial communities in soil, particularly during periods of intense biodegradation. nih.govnih.gov This suggests that while such chemicals can be disruptive, they can also select for and enrich populations of microorganisms capable of their degradation.

The bioremediation of nitrophenols, including 2,4-DCNP, has been demonstrated using various microorganisms. Specific bacterial strains have been shown to effectively degrade mixtures of nitrophenols. For instance, a strain of Cupriavidus has shown promise in the degradation of multiple nitrophenols under aerobic conditions. Fungi, with their extensive mycelial networks, also represent a promising avenue for the mycoremediation of halogenated nitrophenols. mdpi.comvliz.beunl.pt

Microbial ProcessKey Findings
Impact on Microbial Communities Application of related compounds like 2,4-D can alter the genetic structure and diversity of soil bacterial communities. nih.govnih.gov
Bacterial Bioremediation Specific bacterial strains, such as Cupriavidus sp., can degrade mixtures of nitrophenols, including 2,4-DCNP.
Fungal Bioremediation (Mycoremediation) Fungi possess the metabolic capability to degrade halogenated nitrophenols and offer a sustainable remediation strategy. mdpi.comvliz.beunl.pt

Genotoxicity and Mutagenicity Studies

The potential for a chemical to cause genetic damage is a significant toxicological concern. While direct studies on the genotoxicity of this compound are limited, research on related compounds provides important insights into its likely mutagenic and genotoxic properties.

Induction of Sister Chromatid Exchanges (SCEs) and Micronuclei (MN)

In vitro studies on 2,4-dichloro-6-nitrophenol ammonium (B1175870) (DCNPA), a related herbicide, and its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), have shed light on the potential genotoxicity of dichlorinated nitrophenol derivatives. nih.gov While DCNPA itself did not show a positive response for inducing sister chromatid exchanges (SCEs) or micronuclei (MN) in V79 cells, its metabolite, DCAP, demonstrated significant genotoxic activity. nih.gov

Treatment of V79 cell cultures with DCAP resulted in a concentration-dependent increase in both SCEs and MN. nih.gov These findings indicate that DCAP can damage DNA and cause chromosomal aberrations. nih.gov This suggests that the metabolites of dichlorinated nitrophenols, rather than the parent compounds themselves, may be the primary drivers of genotoxicity.

CompoundGenotoxic EndpointCell LineResult
2,4-dichloro-6-nitrophenol ammonium (DCNPA) Sister Chromatid Exchanges (SCEs)V79No significant increase
Micronuclei (MN)V79No significant increase
2,4-dichloro-6-aminophenol (DCAP) Sister Chromatid Exchanges (SCEs)V79Significant, concentration-dependent increase
Micronuclei (MN)V79Significant, concentration-dependent increase

DNA Damage and Chromosomal Aberrations

Limited direct research has been published on the specific ability of this compound to cause DNA damage and chromosomal aberrations. However, studies on structurally similar compounds provide insights into its potential genotoxic effects. The nitroaromatic class of chemicals, to which this compound belongs, contains compounds that are known to be mutagenic. The mechanism of action often involves the reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules like DNA.

In contrast, the related compound 2,4-dichlorophenol, which lacks the nitro group, has been evaluated for genotoxicity. Based on the combined results of in vitro and in vivo tests, 2,4-dichlorophenol is not considered to be genotoxic. industrialchemicals.gov.au This suggests that the presence and position of the nitro group on the benzene (B151609) ring are critical to the potential DNA-damaging capabilities of these types of molecules.

Studies on isomers of dichloronitrophenol offer further context. For instance, research on 1,4-dichloro-2-nitrobenzene (B41259) has shown that it can induce structural chromosomal aberrations in cultured Chinese hamster lung (CHL/IU) cells. nihs.go.jp

Comparison with Metabolites and Derivatives

The toxicological profile of this compound can be further understood by comparing it with its potential metabolites and other related derivatives. A primary metabolic pathway for nitrophenolic compounds involves the reduction of the nitro group to an amino group. In the case of this compound, this would result in the formation of 2,4-dichloro-5-aminophenol.

Research on the isomer 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), provides a valuable parallel. In vitro studies found that DCNPA itself did not induce mutations or sister chromatid exchanges. However, its metabolite, DCAP, significantly increased sister chromatid exchanges and micronuclei in V79 cells, indicating that it damages DNA and causes chromosomal aberrations. nih.gov This suggests that the metabolic activation of the nitro group to an amino group can lead to a more genotoxic compound.

The toxicity of metabolites is not always greater than the parent compound. For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is considered genotoxic in mice, while its primary metabolite, 2,4-dichlorophenol (2,4-DCP), exhibits a weaker genotoxic effect. researchgate.net However, in other studies, 2,4-DCP has been shown to be more toxic than its parent compound, 2,4-D, to certain non-target organisms. nih.gov This highlights the complexity of predicting the change in toxicity upon metabolism.

A comparison of this compound with other related nitrophenol derivatives reveals variations in toxicity based on the number and position of the chloro- and nitro- substituents.

Table 1: Comparative Toxicological Data of this compound and Related Compounds

Compound NameKey Toxicological FindingsReference
This compound Considered a toxic solid, organic compound. echemi.com echemi.com
2,4-Dichlorophenol Not considered genotoxic based on a weight of evidence from in vitro and in vivo studies. industrialchemicals.gov.au industrialchemicals.gov.au
2,4-dichloro-6-nitrophenol ammonium (DCNPA) Not genotoxic in several in vitro assays. nih.gov nih.gov
2,4-dichloro-6-aminophenol (DCAP) A metabolite of DCNPA; found to be genotoxic, causing DNA damage and chromosomal aberrations in vitro. nih.gov nih.gov
1,4-Dichloro-2-nitrobenzene Induced structural chromosomal aberrations in cultured Chinese hamster lung cells. nihs.go.jp nihs.go.jp
2,4-Dichlorophenoxyacetic acid (2,4-D) Genotoxic in mice in vivo. researchgate.net researchgate.net

Analytical Methodologies for 2,4 Dichloro 5 Nitrophenol and Its Metabolites

Extraction and Sample Preparation Techniques for Environmental Matrices

Effective extraction and sample preparation are critical initial steps to isolate 2,4-dichloro-5-nitrophenol and its metabolites from complex environmental matrices like water, soil, and sediment. nih.gov The choice of method depends on the specific matrix and the target analytes.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for separating analytes from a liquid sample, such as water. nih.govsemanticscholar.org In this method, an immiscible solvent is used to extract the compounds of interest from the aqueous phase. For phenolic compounds like this compound, dichloromethane (B109758) is a common extraction solvent. uvs.edulabrulez.com The pH of the aqueous sample is often adjusted to optimize the partitioning of the analyte into the organic solvent. For instance, acidifying the sample to a pH of 2 or 3 enhances the extraction of acidic phenols. uvs.edusynectics.net The efficiency of LLE can be influenced by the solvent-to-water ratio and the number of extraction steps performed. researchgate.net

Key Parameters for LLE of Phenolic Compounds:

Solvent: Dichloromethane, methyl-tert-butyl ether (MTBE). gov.bc.ca

pH Adjustment: Acidification to pH ≤ 2 is common for acidic phenols. synectics.net

Procedure: Typically involves vigorous shaking of the sample with the extraction solvent in a separatory funnel, followed by separation of the organic layer. labrulez.com

Solid-phase extraction (SPE) has become an increasingly popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. nih.govsemanticscholar.orgresearchgate.net This technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while the sample matrix passes through. The retained analytes are then eluted with a small volume of a suitable solvent. semanticscholar.org

For the extraction of various phenols, including chlorinated and nitrated derivatives, polymeric sorbents and C18-bonded silica (B1680970) have been successfully employed. uw.edu.plchem-soc.si The choice of sorbent and elution solvent is critical for achieving high recovery rates. For example, a study on the simultaneous extraction of nitrophenols and poly-aromatic hydrocarbons found that a polymeric Strata X sorbent with elution using dichloromethane followed by methanol (B129727) provided the best results. chem-soc.si

Common SPE Sorbents for Phenols:

Polymeric Sorbents (e.g., Strata X) chem-soc.si

C18 (Octadecyl) bonded silica uw.edu.pl

Strong anion-exchange phases (e.g., Oasis MAX) nih.gov

Ultrasonic extraction, also known as sonication, is a technique primarily used for solid samples like soil and sediment. nih.gov It utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the mass transfer of analytes from the solid matrix into the solvent. nih.gov This method is often faster and requires less solvent than traditional Soxhlet extraction. nih.gov

The efficiency of ultrasonic extraction is influenced by factors such as the choice of solvent, temperature, and sonication time. For the extraction of phenols from solid matrices, various solvents and solvent mixtures have been utilized. nih.gov

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by a particular instrumental method, most notably gas chromatography (GC). who.int For phenols, which can exhibit poor chromatographic behavior due to their polarity and active hydroxyl group, derivatization is often a necessary step. researchgate.netepa.gov The process can improve volatility, thermal stability, and detectability.

Common derivatization approaches for phenols include:

Methylation: Using reagents like diazomethane (B1218177) to convert the phenolic hydroxyl group into a less polar methyl ether. epa.gov

Pentafluorobenzylation: Reacting the phenol (B47542) with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form a pentafluorobenzyl ether derivative. This is particularly useful for enhancing sensitivity with an electron capture detector (ECD). epa.gov

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

The choice of derivatization reagent depends on the specific phenols being analyzed and the detector being used. For instance, while PFBBr derivatization is effective for many phenols, it has been noted that some dinitrophenols fail to derivatize with this reagent. epa.gov

Chromatographic and Spectrometric Detection Methods

Following extraction and any necessary derivatization, instrumental analysis is performed to separate, identify, and quantify this compound and its metabolites. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques, often coupled with various detectors for sensitive and selective detection.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. researchgate.net The choice of detector is crucial for achieving the desired sensitivity and selectivity for nitrophenols and their chlorinated derivatives.

Flame Ionization Detector (FID): The FID is a universal detector that responds to most organic compounds. While it is robust and has a wide linear range, its sensitivity for halogenated and nitrated compounds may not be as high as other detectors. uvs.edunih.govresearchgate.net GC-FID has been used for the analysis of various phenols. researchgate.net

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as those containing halogens (like chlorine) and nitro groups. gov.bc.cagov.bc.camdpi.com This makes it particularly well-suited for the analysis of chlorinated nitrophenols, often providing lower detection limits than other detectors. gov.bc.cagov.bc.ca The ECD is a recommended option for the analysis of nitrophenols when high sensitivity is required. gov.bc.cagov.bc.ca

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides not only quantification but also structural information, leading to highly confident compound identification. gov.bc.cagov.bc.caresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. For this compound, derivatization with a silylating agent like BSTFA can enhance its volatility for GC-MS analysis, with characteristic ions at m/z 208 (molecular ion) and 173 (fragment corresponding to the loss of a chlorine atom) being monitored.

Table 1: Summary of Analytical Methods for this compound and Related Compounds

Analytical Step Technique Key Parameters/Reagents Applicability References
Extraction Liquid-Liquid Extraction (LLE) Solvent: Dichloromethane, MTBE; pH: 2-4 Water Samples uvs.edugov.bc.ca
Solid-Phase Extraction (SPE) Sorbents: Polymeric, C18, Anion-Exchange Water Samples researchgate.netuw.edu.plchem-soc.si
Ultrasonic Extraction Solvents vary Solid Samples (Soil, Sediment) nih.gov
Derivatization Methylation Diazomethane GC Analysis epa.gov
Pentafluorobenzylation PFBBr GC-ECD Analysis epa.gov
Silylation BSTFA GC-MS Analysis
Detection Gas Chromatography-Flame Ionization Detector (GC-FID) Universal detector General Phenol Analysis uvs.edunih.govresearchgate.net
Gas Chromatography-Electron Capture Detector (GC-ECD) High sensitivity to halogenated and nitro compounds Trace analysis of chlorinated nitrophenols gov.bc.cagov.bc.camdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Provides structural confirmation Confirmatory analysis and identification gov.bc.cagov.bc.caresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound and related compounds. The method's adaptability allows for the analysis of a range of nitrophenols and their metabolites in different sample types.

Typically, reverse-phase HPLC is employed, where a nonpolar stationary phase is used with a more polar mobile phase. For instance, a method for determining nitrophenol isomers utilizes a reverse-phase column with an isocratic elution of 40% aqueous acetonitrile (B52724). researchgate.net This setup can achieve a detection limit of 150 µg/L, which can be further improved to 0.3 µg/L with a pre-concentration step using liquid-liquid extraction with ethyl acetate (B1210297). researchgate.net The use of a UV photodiode array detector allows for the simultaneous monitoring of multiple wavelengths, aiding in the identification and quantification of individual nitrophenols based on their unique UV spectra. researchgate.net

In another application, an isocratic HPLC method was developed for the determination of phenol and several nitrophenols in tap water. chromatographyonline.com This method utilized a monolithic column and a mobile phase of methanol and acetate buffer, demonstrating the flexibility of HPLC in adapting to different analytical needs. chromatographyonline.com The separation of various phenolic compounds, including chlorophenols and nitrophenols, often involves the use of columns like the Newcrom R1 with a mobile phase consisting of acetonitrile, water, and phosphoric acid, highlighting the importance of mobile phase composition in achieving efficient separation.

Table 1: HPLC Method Parameters for Nitrophenol Analysis

ParameterDescriptionSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Column Reverse-phase column researchgate.net
Mobile Phase 40% aqueous acetonitrile (isocratic) researchgate.net
Detector UV photodiode array researchgate.net
Detection Limit 150 µg/L (direct), 0.3 µg/L (with pre-concentration) researchgate.net

This table summarizes a typical HPLC method for the analysis of nitrophenol isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the confident identification and quantification of target analytes at very low concentrations. lcms.cz

LC-MS/MS methods are particularly valuable for analyzing environmental and biological samples for pesticide residues and their metabolites. For example, a method was developed to determine (2,4-dichlorophenoxy)acetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (B122985) (2,4-DCP) in various water matrices using an Applied Biosystems API5000 LC/MS/MS system. epa.gov This method achieved a low limit of quantification (LOQ) of 0.10 µg/L. epa.gov The use of tandem mass spectrometry (MS/MS) involves monitoring specific ion transitions, which significantly improves the signal-to-noise ratio and provides a high degree of confidence in the identification of the analytes. unl.pt

The choice of ionization source is critical in LC-MS. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. For chloro- and nitrophenolic compounds, APCI sources have been shown to offer better performance in some cases. unl.pt The development of LC-MS/MS methods often involves optimizing fragmentation in the mass spectrometer to achieve the best detection limits. unl.pt

A recently developed LC-MS/MS method for the simultaneous determination of 13 pesticide biomarkers in human urine, including 2,4-D, highlights the power of this technique for human biomonitoring studies. nih.gov This method, validated under ISO/IEC 17025 guidance, demonstrates excellent sensitivity with low limits of detection. nih.gov

Table 2: LC-MS/MS Method for 2,4-D and 2,4-DCP Analysis in Water

ParameterDescriptionSource
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) epa.gov
Instrument Applied Biosystems API5000 epa.gov
Analytes (2,4-dichlorophenoxy)acetic acid (2,4-D), 2,4-dichlorophenol (2,4-DCP) epa.gov
Matrices Drinking water, ground water, surface water epa.gov
LOQ 0.10 µg/L epa.gov

This table outlines the key features of an LC-MS/MS method for the analysis of 2,4-D and its metabolite in water samples.

Identification and Quantification of Degradation Products and Metabolites

Understanding the transformation of this compound in the environment and in biological systems requires the identification and quantification of its degradation products and metabolites. Both HPLC and LC-MS/MS are instrumental in these studies.

Microbial degradation of chlorinated nitrophenols can lead to a variety of intermediate products. For instance, the biodegradation of 2-chloro-4-nitrophenol (B164951) has been shown to proceed via a 1,2,4-benzenetriol (B23740) pathway, with the formation of maleylacetate (B1240894) confirmed by HPLC-MS analysis. researchgate.net Similarly, the degradation of 4-chlorophenol (B41353) can produce intermediates like 4-chlorocatechol (B124253) and maleylacetate. sci-hub.se

In plant metabolism studies of the related herbicide 2,4-D, a variety of metabolites have been identified. These include conjugates with glucose and amino acids, such as 4-O-beta-D-glucosides of hydroxylated 2,4-D derivatives and N-(2,4-dichlorophenoxyacetyl)-L-aspartic and -L-glutamic acids. nih.gov The identification of these metabolites is crucial for developing accurate analytical methods for residue analysis. nih.gov

LC-MS/MS is particularly powerful for identifying unknown metabolites. In a fatal poisoning case involving 2,4-dinitrophenol (B41442) (DNP), LC-MS/MS analysis of biological fluids not only quantified DNP and its known phase I metabolites (2-amino-4-nitrophenol and 4-amino-2-nitrophenol) but also tentatively identified phase II conjugated metabolites like DNP glucuronide and DNP sulfate (B86663) based on their mass spectral data. researchgate.net The genotoxicity of the major metabolite of 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), 2,4-dichloro-6-aminophenol (DCAP), has also been studied, highlighting the importance of identifying and characterizing metabolites. nih.gov

The co-metabolism of 2,4-dichlorophenol with monochlorophenols has also been investigated, demonstrating that the presence of other compounds can influence the degradation rate. sci-hub.se Analytical methods capable of simultaneously measuring multiple parent compounds and their metabolites are therefore highly valuable.

Table 3: Identified Metabolites of Related Chlorinated Phenolic Compounds

Parent CompoundMetabolite(s)Analytical TechniqueSource
2-Chloro-4-nitrophenolMaleylacetateHPLC-MS researchgate.net
4-Chlorophenol4-Chlorocatechol, MaleylacetateHPLC, Spectrophotometry sci-hub.se
2,4-Dinitrophenol2-Amino-4-nitrophenol, 4-Amino-2-nitrophenol, DNP glucuronide, DNP sulfateLC-MS/MS researchgate.net
2,4-D4-O-beta-D-glucosides of hydroxylated derivatives, N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acidNot specified nih.gov
2,4-dichloro-6-nitrophenol ammonium (DCNPA)2,4-dichloro-6-aminophenol (DCAP)Not specified nih.gov

This table provides examples of identified metabolites from related chlorinated phenolic compounds and the analytical techniques used for their identification.

Computational and Theoretical Studies on 2,4 Dichloro 5 Nitrophenol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of 2,4-dichloro-5-nitrophenol. These methods allow for the detailed analysis of the molecule's geometry, electron distribution, and orbital energies, which are fundamental to its reactivity.

The electronic structure of a molecule governs its chemical reactivity. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are critical reactivity descriptors. nih.gov A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov For substituted nitrophenols, the presence of electron-withdrawing groups like the nitro (-NO₂) and chloro (-Cl) groups significantly influences these electronic properties.

The Molecular Electrostatic Potential (MEP) surface is another vital tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In nitrophenols, the oxygen atoms of the nitro group and the phenolic hydroxyl group typically represent the most negative (red) regions, making them susceptible to electrophilic attack. nih.gov Conversely, positive (blue) regions, often located around the hydrogen atoms, indicate sites for nucleophilic attack. Theoretical studies on related nitrophenols show that the nitro group strongly influences the electronic distribution and enhances the acidity of the phenolic proton.

Table 1: Representative Quantum Chemical Parameters for Substituted Phenols Calculated by DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
p-Nitrophenol-7.0344-2.67484.35965.1613
p-Methylphenol-6.2124-0.40955.80292.1132
p-Aminophenol-5.73340.19335.92672.9431

Note: Data is for representative substituted phenols to illustrate electronic effects and is based on B3LYP/6-311G(d,p) level calculations. The energy gap for this compound is expected to be relatively low, indicating significant reactivity due to the combined electron-withdrawing effects of the two chlorine atoms and the nitro group.

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional structure or conformation. Conformational analysis involves identifying the stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. Computational methods, such as scanning the potential energy surface by systematically rotating specific dihedral angles (e.g., the C-O-H bond of the phenol (B47542) or the C-N bond of the nitro group), can identify energy minima corresponding to stable conformations. nih.gov

Studies on similar drug-like molecules have shown that the conformation in which a molecule binds to a biological target (the bioactive conformation) is often not its lowest-energy conformation in solution. nih.gov The energy required for the molecule to adopt its bioactive conformation, known as the strain energy, is a critical parameter in drug design. nih.gov For this compound, conformational analysis would reveal the preferred orientation of the hydroxyl and nitro groups relative to the benzene (B151609) ring and the chlorine atoms, which is crucial for understanding its interaction with biological receptors and its environmental fate.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. ecetoc.org These models are invaluable for predicting the characteristics of untested chemicals, thereby reducing the need for extensive experimental work.

The environmental fate of a chemical—where it goes and how it is transformed in the environment—can be predicted using QSAR models. Key parameters include the soil sorption coefficient (Koc), bioconcentration factor (BCF), and biodegradability. ecetoc.orgresearchgate.net These models typically use physicochemical properties, which can be calculated from the molecular structure, as descriptors.

For chlorinated phenols, a crucial descriptor is the octanol-water partition coefficient (log Kow or log P), which measures the compound's hydrophobicity. ecetoc.org Other important descriptors include molecular weight, molar refraction, and electronic parameters like pKa. ecetoc.orgnih.gov QSAR models for environmental fate allow for the screening of chemicals for potential persistence, bioaccumulation, and mobility in soil and water systems. nih.gov While specific QSAR predictions for this compound are not widely published, models developed for the broader class of chlorinated and nitrated phenols can provide reliable estimates of its environmental behavior. ecetoc.org

Predictive toxicology utilizes QSAR models to estimate the potential toxicity of chemicals to various organisms, including humans, fish, invertebrates, and algae. marquette.edueuropa.eu For regulatory purposes, this is a cost-effective method for prioritizing chemicals for further in-depth testing. nih.gov

The toxicity of phenols and nitroaromatic compounds has been extensively modeled. QSAR studies often correlate toxicity (e.g., measured as LC50 or EC50) with descriptors like log P and electronic parameters such as the LUMO energy (E-LUMO). researchgate.net For reactive toxicants like nitrophenols, which can act as uncouplers of oxidative phosphorylation, models incorporating electronic descriptors are often more predictive than those based solely on hydrophobicity. scispace.com

Table 2: Example of a General QSAR Model for Phenol Toxicity to Tetrahymena pyriformis

Model EquationnF
log(IGC50⁻¹) = 0.603 log P – 0.330 E-LUMO - 1.6372390.8000.796476

Source: Adapted from Cronin and Schultz (2002). researchgate.net IGC50 is the concentration that inhibits growth by 50%. 'n' is the number of compounds in the training set, R² is the coefficient of determination, Q² is the cross-validated R², and F is the Fisher statistic.

Such models can be applied to predict the acute toxicity of this compound to aquatic organisms, providing a basis for environmental risk assessment. researchgate.netmdpi.com

Reaction Pathway Modeling and Simulation

Computational modeling can simulate the transformation and degradation of this compound, offering insights into its reaction mechanisms. Techniques like molecular dynamics (MD) and DFT calculations are used to map out potential energy surfaces and identify transition states for various reactions.

For instance, nonadiabatic molecular dynamics simulations have been used to investigate the ultrafast photochemical processes in nitrophenols, such as intersystem crossings, which are crucial for understanding their photostability and degradation pathways upon exposure to sunlight. rsc.orgnih.gov These simulations can track the molecular geometry changes on a femtosecond timescale following photoexcitation. nih.gov

Furthermore, reactive force field (ReaxFF) molecular dynamics can simulate complex chemical reactions like ozonation or oxidation by hydroxyl radicals in aqueous solutions. pku.edu.cn A study on the ozonation of p-nitrophenol using ReaxFF MD elucidated a multi-stage mechanism involving hydrogen abstraction, ring-opening, and the breaking of C-C bonds, highlighting the critical role of radicals in the degradation process. pku.edu.cn Similar simulations for this compound could predict its degradation products and reaction kinetics under various environmental or industrial treatment conditions, such as advanced oxidation processes. mdpi.comnih.gov

Modeling of Degradation Kinetics and Mechanisms in Environmental Systems

Computational and theoretical modeling serves as an essential tool for predicting the environmental persistence, transformation, and ultimate fate of organic pollutants such as chlorinated nitrophenols. These models simulate complex environmental processes, providing insights into degradation kinetics and reaction mechanisms that are often difficult to measure experimentally. While specific degradation models for this compound are not extensively detailed in available literature, studies on its isomers and related compounds provide a robust framework for understanding its likely behavior in environmental systems. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to estimate properties like biodegradation half-lives and bioaccumulation potential based on molecular structure. researchgate.net

Modeling approaches for nitrophenolic compounds typically focus on two primary degradation pathways: phototransformation in surface waters and microbial degradation in soil and aquatic environments.

Phototransformation Modeling

In surface waters, chlorinated nitrophenols can undergo phototransformation through direct photolysis (absorption of sunlight) and indirect photolysis involving reactions with photochemically produced reactive species. Computational models are used to predict the rates of these reactions. For instance, a study on the isomer 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) provides a detailed kinetic model for its phototransformation in aquatic systems. acs.org The anionic form, which is predominant in surface waters, was found to have a low direct photolysis quantum yield. However, it reacts rapidly with key transient species like the hydroxyl radical (•OH) and singlet oxygen (¹O₂). acs.org The model also considers reactions with the excited triplet states of dissolved organic matter. acs.org The second-order reaction rate constants determined for this isomer offer a valuable reference for estimating the environmental half-life of other dichloronitrophenols under various water conditions. acs.org

Table 1: Photochemical Reaction Rate Constants for 2,4-Dichloro-6-nitrophenol Anion

Reactive Species Second-Order Rate Constant (k)
Hydroxyl Radical (•OH) (2.8 ± 0.3) × 10⁹ M⁻¹ s⁻¹
Singlet Oxygen (¹O₂) (3.7 ± 1.4) × 10⁹ M⁻¹ s⁻¹
Anthraquinone-2-sulfonate (triplet state proxy) (1.36 ± 0.09) × 10⁸ M⁻¹ s⁻¹

Data sourced from a study on the phototransformation of 2,4-dichloro-6-nitrophenol. acs.org

Microbial Degradation Modeling

The biodegradation of chlorinated nitrophenols is a critical process governing their removal from contaminated soils and water. Kinetic models are developed to describe the rate of microbial degradation under various conditions. Studies on the degradation of 2,6-dichloro-4-nitrophenol (B181596) by Cupriavidus sp. CNP-8 have utilized kinetic models to quantify the degradation capacity of the microorganism. nih.gov These models can incorporate parameters such as the specific growth rate, half-saturation constant (a measure of substrate affinity), and inhibition constant, which describes how the degradation rate may decrease at high substrate concentrations. nih.gov

The degradation often proceeds through enzymatic pathways involving monooxygenases that hydroxylate the aromatic ring, leading to the removal of nitro and chloro substituents. nih.govnih.gov For example, the two-component monooxygenase HnpAB from Cupriavidus sp. CNP-8 converts 2,6-DCNP to 6-chlorohydroxyquinol. nih.gov The kinetic parameters of such enzymes can be determined and used in broader environmental models.

Table 2: Biodegradation Kinetic Parameters for 2,6-Dichloro-4-nitrophenol by Cupriavidus sp. CNP-8

Kinetic Parameter Value
Specific Growth Rate (µ) 0.124 h⁻¹
Half Saturation Constant (K_s) 0.038 mM
Inhibition Constant (K_i) 0.42 mM

Data sourced from a study on the microbial degradation of 2,6-dichloro-4-nitrophenol. nih.gov

These computational and kinetic models are vital for environmental risk assessment, helping to predict the areas where a contaminant might persist and guiding the development of effective bioremediation strategies for sites contaminated with chlorinated nitrophenols. acs.org

Future Research Directions and Applications of 2,4 Dichloro 5 Nitrophenol Research

Development of Novel Remediation Strategies

The persistence and toxicity of chloronitrophenols (CNPs) in the environment necessitate the development of effective and sustainable remediation strategies. nih.gov Research is moving beyond conventional methods to explore more efficient and environmentally benign approaches for the degradation of 2,4-dichloro-5-nitrophenol.

Enhanced Bioremediation Approaches

Bioremediation is considered an eco-friendly and effective method for degrading CNPs. nih.govjebas.org Future research in this area is aimed at overcoming the limitations of conventional bioremediation by developing enhanced strategies.

Microbial Consortium and Genetic Engineering: While individual bacterial strains capable of degrading nitrophenols and CNPs have been identified, future work will likely focus on developing robust microbial consortia. nih.govresearchgate.net These consortia can exhibit broader enzymatic capabilities and greater resilience to environmental stressors and high pollutant concentrations. A review of microbial degradation of nitrophenols suggests that exploring efficient aerobic-anaerobic bacterial consortiums could lead to better bioremediation approaches. jebas.org Furthermore, the application of genetic engineering to enhance the metabolic pathways of specific microorganisms holds significant promise for accelerating the degradation of recalcitrant compounds like this compound.

Mycoremediation: The potential of fungi for degrading halogenated nitroaromatic compounds is an emerging area of research. mdpi.com A study on Caldariomyces fumago demonstrated its effectiveness in degrading chlorinated nitrophenols, suggesting that fungi could be a critical tool for future environmental remediation efforts. mdpi.com Future investigations should screen and identify fungal species specifically effective against this compound and optimize conditions for their application in soil and water remediation.

Immobilized Cell Technology: To improve the efficiency and reusability of microbial agents, research into immobilized cell techniques is crucial. jebas.orgnih.gov Encapsulating degrading bacteria, such as Pseudomonas sp., in matrices like gum arabic has shown high removal efficiency for 4-nitrophenol (B140041). nih.gov Applying this technology to microorganisms effective against this compound could lead to the development of practical, long-term bioremediation systems. nih.gov

Optimized Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have proven effective for the destruction of persistent organic pollutants, including various nitrophenols. researchgate.netkirj.eekirj.ee Future research aims to optimize these processes for higher efficiency, lower cost, and reduced formation of toxic byproducts.

Process Combination and Optimization: Studies have shown that combining different AOPs, or coupling AOPs with other processes like hydrodynamic cavitation, can significantly enhance degradation rates for compounds like 2,4-dinitrophenol (B41442). researchgate.net For instance, the combination of hydrodynamic cavitation with Fenton-based processes has been investigated. researchgate.net Future work should focus on optimizing parameters such as pH, temperature, catalyst loading, and oxidant dosage for the specific degradation of this compound. researchgate.net The degradation rate of similar compounds has been shown to be highly dependent on factors like pH and the concentration of reagents like hydrogen peroxide. kirj.ee

Novel Catalysts and Systems: The development of new and more efficient catalysts is a key research direction. This includes creating novel Fenton and photo-Fenton catalysts that are effective at a wider pH range and can be easily recovered and reused. kirj.ee Research into systems like the UV/HOCl process has shown rapid removal of 4-nitrophenol but also highlighted the potential formation of chlorinated byproducts like trichloronitromethane. mdpi.com A primary goal for future AOP research on this compound is to maximize mineralization to CO2 and inorganic ions while identifying and minimizing the generation of harmful intermediates. mdpi.com

Table 1: Comparison of Remediation Techniques for Nitrophenolic Compounds

Remediation MethodTarget Compound(s)Key Findings/Future DirectionReference
Bioremediation (Bacteria)Chloronitrophenols (general)Eco-friendly and effective; future focus on microbial consortia and genetic engineering. nih.gov
Mycoremediation (Fungi)Halogenated Nitroaromatic CompoundsCaldariomyces fumago showed high degradation potential; an underexplored, sustainable strategy. mdpi.com
Hydrodynamic Cavitation + AOPs2,4-DinitrophenolCombined processes enhance degradation; kinetics fit a first-order model. researchgate.net
Ozonation & Photo-Fenton2,4-DinitrophenolFenton and photo-Fenton processes are highly effective and can lead to complete detoxification. kirj.ee
UV/HOCl Process4-NitrophenolEffective degradation but potential for toxic byproduct formation (e.g., TCNM) needs scrutiny. mdpi.com

Advanced Analytical Method Development

Accurate and rapid detection of this compound in various environmental matrices is essential for monitoring contamination and assessing the efficacy of remediation efforts. Research is focused on creating more sensitive, selective, and field-deployable analytical tools.

Improved Sensitivity and Selectivity in Environmental Monitoring

Conventional analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for phenol (B47542) analysis. rsc.orgepa.govnih.gov However, detecting trace levels of specific isomers like this compound in complex samples such as soil or industrial wastewater remains a challenge.

Advanced Chromatographic Techniques: Future research will involve coupling high-resolution chromatographic systems with advanced mass spectrometry detectors (e.g., GC-MS/MS, LC-QTOF-MS). This will enable lower detection limits and provide greater confidence in compound identification by reducing matrix interference.

Real-time Detection Technologies

The ability to monitor pollutants in real-time is a significant goal for environmental protection. frontiersin.orgscispace.com This requires moving away from lab-based analysis towards portable, on-site sensor technologies.

Electrochemical Sensors: Electrochemical methods offer advantages such as fast response, low cost, and potential for miniaturization. rsc.orgscispace.com Research into modifying electrodes with nanomaterials, such as graphene-based nanocomposites or metal oxide nanoparticles, has shown enhanced sensitivity and selectivity for detecting other nitrophenols. scispace.comscispace.com Future work should focus on developing a stable and selective electrochemical sensor specifically for this compound.

Optical and Biosensors: Optical sensing techniques, such as those based on fluorescence quenching or colorimetric changes in photonic crystals, represent another promising frontier. nih.govmdpi.com A bioconjugate probe has been synthesized for the ultrasensitive detection of picric acid with a detection limit in the nanomolar range. nih.gov Developing similar probes or biosensors, perhaps using specific enzymes or antibodies that interact with this compound, could lead to highly specific and sensitive real-time detection systems. Microbial Fuel Cells (MFCs) have also shown potential as sensors for the online detection of toxicity from compounds like 4-nitrophenol. frontiersin.org

Table 2: Emerging Analytical Technologies for Nitrophenol Detection

TechnologyTarget Analyte(s)PrinciplePotential Advantage for this compoundReference
Electrochemical Sensor2-NitrophenolZnO/RuO₂ nanoparticle-modified electrodeFast response, low cost, high sensitivity, real-time capability. rsc.orgscispace.com
Microbial Fuel Cell (MFC) Sensor4-NitrophenolMeasures drop in current due to toxicityOnline, real-time monitoring of water toxicity. frontiersin.org
Fluorescence Quenching ProbePicric Acid (Nitrophenol)Riboflavin-based bioconjugateUltrasensitive detection with a very low detection limit (0.37 nM). nih.gov
Photonic Crystal Sensorp-NitrophenolColor change in inverse opal polymeric photonic crystalsVisual, selective, and semi-quantitative detection. mdpi.com

In-depth Mechanistic Toxicological Research

While the general toxicity of nitrophenols is recognized, detailed mechanistic understanding of how specific isomers like this compound exert their effects at the molecular and cellular levels is often lacking. nih.govcdc.gov Future toxicological research must move beyond simple acute toxicity assays to explore the subtle, long-term impacts on living organisms.

Molecular and Cellular Mechanisms: A key research direction is to elucidate the precise molecular pathways disrupted by this compound. This includes identifying specific protein targets, understanding its mode of enzyme inhibition (such as with phenol sulfotransferase), and investigating its potential to induce oxidative stress, DNA damage, and apoptosis. The use of advanced toxicogenomics, proteomics, and metabolomics ('omics' technologies) can provide a comprehensive view of the cellular response to exposure.

Endocrine Disruption and Developmental Toxicity: Many phenolic compounds are known endocrine disruptors. It is critical to investigate whether this compound possesses similar activity by testing its ability to interact with hormone receptors and disrupt normal hormonal signaling pathways. Furthermore, studies on its effects on the developmental stages of sensitive organisms, such as fish and amphibians, are needed to assess its full environmental risk profile.

Predictive Toxicology: Developing computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can help predict the toxicity of this compound and its degradation byproducts. By correlating chemical structure with biological activity, these models can guide risk assessment and prioritize research efforts on the most hazardous compounds within the chloronitrophenol class.

Elucidation of Molecular Pathways of Toxicity

A critical area of future research is the detailed elucidation of the molecular pathways through which this compound exerts its toxic effects. While it is known to be a phenolic compound with antimicrobial and antifungal properties, the precise mechanisms at the cellular and molecular level require further investigation. ontosight.ai Studies on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), suggest that toxicity may involve the generation of free radicals, leading to DNA damage and apoptosis. pjoes.com Research should explore whether this compound follows similar pathways, including its potential to uncouple oxidative phosphorylation and disrupt cellular energy production.

Future studies could employ advanced techniques like transcriptomics, proteomics, and metabolomics to identify specific molecular targets and signaling cascades affected by this compound. For instance, investigating its interaction with enzymes like phenol sulfotransferase and its impact on thyroid hormone synthesis pathways, as suggested by studies on its disruptive properties in aquatic species, would be highly valuable. Furthermore, research into the genotoxicity of its metabolites, such as 2,4-dichloro-6-aminophenol (DCAP), which has been shown to induce sister chromatid exchanges and micronuclei in cells, is essential for a complete toxicological profile. nih.gov

Long-term and Sub-lethal Effects on Non-target Organisms

For example, studies on other pesticides have shown that sub-lethal doses can alter behavior in lizards and cause histopathological changes in crayfish, highlighting the need for similar investigations with this compound. nih.govuow.edu.au Long-term monitoring studies in areas with potential contamination can help to identify bioaccumulation patterns and the potential for food chain magnification. nih.gov Such research is vital for accurately assessing the ecological risks associated with the environmental presence of this compound.

Sustainable Synthesis and Utilization

The development of sustainable methods for the synthesis and use of this compound is essential to minimize its environmental footprint.

Green Chemistry Principles in Manufacturing

Applying the principles of green chemistry to the manufacturing of this compound presents a significant opportunity for environmental stewardship. acs.orgresearchgate.netscispace.com Traditional synthesis methods often involve harsh conditions and the use of hazardous reagents, leading to significant waste generation. google.comchemicalbook.com Future research should focus on developing cleaner, more efficient synthetic routes.

This includes exploring the use of alternative, less hazardous solvents and developing catalytic processes that improve atom economy and reduce energy consumption. acs.orgacs.org A patented method utilizing rare earth triflate salt catalysts for the synthesis of related chloro-nitrophenols offers a promising avenue, reportedly increasing yield and purity while avoiding the production of large amounts of spent acid. google.com Further research and validation of such catalytic systems on a larger scale are warranted. Additionally, designing processes with efficient solvent recovery and waste treatment protocols is crucial for industrial-scale production.

Below is a table summarizing traditional and potential green synthesis methods:

MethodReagents/ConditionsAdvantagesDisadvantages
Traditional Nitration 2,4-Dichlorophenol (B122985), Concentrated Sulfuric Acid, Mixed AcidWell-established methodGenerates significant acidic waste, requires strict temperature control
Patented Catalytic Method Tris(2,4-dichloro-5-nitrophenyl) phosphate (B84403), Rare earth triflate salt catalyst, Alcohol solventHigher yield and purity, avoids large volumes of spent acidRequires further scale-up validation

Role in Broader Environmental and Health Contexts

To fully understand the implications of this compound, it is necessary to consider its role within the broader context of environmental and public health.

Comparative Studies with Other Chlorinated Phenols and Nitroaromatics

Comparative toxicological studies are essential to contextualize the risks posed by this compound relative to other chlorinated phenols and nitroaromatic compounds. epa.gov Such studies help in understanding structure-activity relationships, where the position and number of chloro and nitro groups on the phenol ring influence the compound's toxicity and environmental fate. ontosight.airesearchgate.net

For example, comparing the toxicological profiles of this compound with isomers like 2,4-dichloro-6-nitrophenol (B1219690) and other prevalent compounds such as 2,4-dichlorophenol and various nitrophenols can provide valuable insights for risk assessment. nih.govmdpi.comwho.int These studies should encompass a range of endpoints, from acute toxicity to chronic and developmental effects, across different species. industrialchemicals.gov.au This comparative approach will enable a more nuanced understanding of the specific hazards associated with this compound.

The following table provides a comparative overview of related compounds:

CompoundKey CharacteristicsKnown Effects
2,4-Dichlorophenol Precursor in the synthesis of herbicides. industrialchemicals.gov.auHarmful if swallowed, causes severe skin burns and eye damage. industrialchemicals.gov.au
para-Nitrophenol Used in the synthesis of pesticides and pharmaceuticals. who.intMore acutely toxic than 2-nitrophenol. who.int
2-Chloro-4-nitrophenol (B164951) Used in the synthesis of fungicides and pesticides. asm.orgMicrobial degradation pathways have been studied. asm.org
2,4-Dichloro-6-nitrophenol Detected in the environment, potentially formed from the nitration of 2,4-dichlorophenol. researchgate.netGenotoxicity of its ammonium (B1175870) salt and major metabolite has been studied. nih.gov

Risk Assessment and Regulatory Frameworks

Developing robust risk assessments and clear regulatory frameworks is the ultimate goal of research into this compound. vliz.be This involves integrating data on its toxicity, environmental persistence, and exposure pathways to establish safe limits for human and environmental health. ontosight.aiindustrialchemicals.gov.au Regulatory agencies like the Environmental Protection Agency (EPA) and the European Chemicals Agency provide frameworks for the evaluation and management of chemical risks. ontosight.aivliz.beeuropa.eu

Future efforts should focus on generating the necessary data to inform these assessments, including comprehensive toxicological data and environmental monitoring to determine the extent of its presence in water and soil. ontosight.ai International cooperation and harmonization of regulatory standards are also crucial for managing the risks of such chemicals on a global scale. who.intiarc.fr The establishment of clear guidelines for handling, disposal, and acceptable environmental levels will be essential to mitigate the potential adverse effects of this compound. ontosight.ai

Q & A

Q. What are the key considerations for synthesizing 2,4-Dichloro-5-nitrophenol in a laboratory setting?

Methodological Answer: Synthesis typically involves nitration and halogenation steps. Key factors include:

  • Catalyst selection : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) significantly influence conversion rates by stabilizing intermediates .
  • Reaction conditions : Temperature control (40–60°C) and solvent polarity (e.g., dichloromethane) optimize nitro-group introduction without side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures purity (>95%).

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (R20/21/22 hazards) .
  • Storage : Keep in airtight containers at 4°C, away from oxidizing agents and moisture (P233, P402) .
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols (P501) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Compare 1^1H and 13^13C peaks to reference libraries (e.g., δ 8.2 ppm for aromatic protons) .
    • IR : Confirm nitro (1520 cm1^{-1}) and phenolic OH (3300 cm1^{-1}) stretches .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity; retention time ~12.5 min .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

Methodological Answer:

  • Liquid-Liquid Extraction (LLE) : Use dichloromethane at pH 3–4 to isolate the compound from aqueous matrices .
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 208 (molecular ion) and 173 (Cl loss fragment) .
  • Calibration : Prepare standards in methanol (0.1–100 ppm; R2^2 > 0.99) .

Advanced Research Questions

Q. How can researchers optimize the catalytic efficiency in the synthesis of this compound derivatives?

Methodological Answer:

  • Catalyst screening : Test phase-transfer catalysts (e.g., benzyltriethylammonium chloride) for improved reaction kinetics .
  • DoE (Design of Experiments) : Vary molar ratios (1:1.2 substrate:catalyst) and agitation rates (200–600 rpm) to maximize yield .
  • Kinetic analysis : Use Arrhenius plots to identify activation energy barriers (Ea_a ~45 kJ/mol) .

Q. What experimental models are suitable for studying the toxicokinetics of this compound?

Methodological Answer:

  • In vitro : HepG2 cells assess metabolic pathways (CYP450-mediated oxidation) .
  • In vivo : Rodent models (Sprague-Dawley rats) dosed orally (5–50 mg/kg) track plasma half-life (t1/2_{1/2} ~3.2 hr) and renal excretion .
  • Biomarkers : LC-MS/MS detects urinary nitro-reduced metabolites (e.g., 2,4-dichloro-5-aminophenol) .

Q. How do computational methods aid in predicting the environmental fate of this compound?

Methodological Answer:

  • QSAR models : Predict biodegradation (BIOWIN score 0.17) and bioaccumulation (log BCF 1.8) using EPI Suite .
  • Molecular docking : Simulate binding to aquatic enzymes (e.g., cytochrome P450 1A) to estimate toxicity (IC50_{50} ~12 μM) .
  • Hydrolysis pathways : DFT calculations reveal pH-dependent nitro-group cleavage (activation energy ~28 kcal/mol at pH 7) .

Q. What strategies resolve contradictions in reported reaction kinetics or degradation pathways?

Methodological Answer:

  • Meta-analysis : Aggregate kinetic data (e.g., hydroxyl radical rate constants: 1.2–2.5 × 109^9 M1^{-1}s1^{-1}) and apply weighted least-squares regression .
  • Isotopic labeling : Use 15^{15}N-labeled this compound to trace degradation intermediates via 15^{15}N NMR .
  • Inter-laboratory validation : Standardize protocols (e.g., ISO 11385 for hydrolysis studies) to reduce variability .

Q. What are the challenges in elucidating the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

  • Crystal growth : Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P21_1/c) .
  • Disorder issues : Halogen atoms may exhibit positional disorder; refine using SHELXL with anisotropic displacement parameters .
  • Hydrogen bonding : Resolve O–H···O networks (d = 1.82 Å) via Hirshfeld surface analysis .

Q. How can metabolomic approaches identify degradation products of this compound in biological systems?

Methodological Answer:

  • High-resolution MS : Orbitrap-based profiling (resolution 140,000) detects chlorinated quinones (m/z 224.9523) .
  • Pathway mapping : Use KEGG to link metabolites (e.g., 2-chloro-1,4-benzoquinone) to oxidative stress pathways .
  • Statistical validation : Apply PCA and OPLS-DA to distinguish significant metabolites (p < 0.01) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.